molecular formula C7H8ClNO2 B12834817 (3-Chloro-5-methoxypyridin-4-yl)methanol

(3-Chloro-5-methoxypyridin-4-yl)methanol

Cat. No.: B12834817
M. Wt: 173.60 g/mol
InChI Key: PWNWTYIQFSFXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-5-methoxypyridin-4-yl)methanol is a pyridine derivative featuring a chlorine atom at position 3, a methoxy group at position 5, and a hydroxymethyl (-CH2OH) substituent at position 4. The chlorine and methoxy groups influence the electronic properties of the pyridine ring, while the hydroxymethyl group offers a site for further functionalization, such as oxidation or esterification.

Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

(3-chloro-5-methoxypyridin-4-yl)methanol

InChI

InChI=1S/C7H8ClNO2/c1-11-7-3-9-2-6(8)5(7)4-10/h2-3,10H,4H2,1H3

InChI Key

PWNWTYIQFSFXRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1CO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-methoxypyridin-4-yl)methanol can be achieved through several methods. One common approach involves the chlorination of 5-methoxypyridin-4-ylmethanol using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reaction, and advanced purification techniques like recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-methoxypyridin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 5-methoxypyridin-4-ylmethanol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide, sodium methoxide, or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-Chloro-5-methoxypyridine-4-carboxylic acid.

    Reduction: 5-Methoxypyridin-4-ylmethanol.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

(3-Chloro-5-methoxypyridin-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-5-methoxypyridin-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their substituent patterns:

Compound Name Substituents (Pyridine Positions) Molecular Formula Key Features Reference
(3-Chloro-5-methoxypyridin-4-yl)methanol Cl (3), OMe (5), CH2OH (4) C7H7ClNO2 Target compound -
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol Cl (3,6), OMe (5), CH2OH (2) C7H6Cl2NO2 Additional Cl at 6; CH2OH at 2
(5-Chloro-2-methoxypyridin-3-yl)methanol Cl (5), OMe (2), CH2OH (3) C7H7ClNO2 Altered substituent positions
(3-Chloro-5-(4-(trifluoromethyl)phenyl)pyridin-4-yl)methanol Cl (3), CF3Ph (5), CH2OH (4) C13H9ClF3NO Bulky aryl group at 5
[5-(Benzyloxy)-4-(chloromethyl)-3-pyridinyl]methanol BnO (5), ClCH2 (4), CH2OH (3) C14H14ClNO2 Benzyloxy protection; ClCH2 at 4
(4-Methoxypyridin-2-yl)-methanol OMe (4), CH2OH (2) C7H9NO2 Simpler substitution pattern

Electronic and Steric Effects

  • Chlorine vs. Methoxy Groups: The chlorine atom at position 3 in the target compound is electron-withdrawing, reducing the pyridine ring's basicity. In contrast, the methoxy group at position 5 is electron-donating, creating a polarized electronic environment. Compounds like (5-Chloro-2-methoxypyridin-3-yl)methanol exhibit reversed electronic effects due to altered substituent positions.
  • Hydroxymethyl Position: The hydroxymethyl group at position 4 in the target compound is adjacent to the chlorine (position 3), which may lead to steric hindrance during reactions.

Reactivity and Functionalization

  • Hydroxymethyl Group: The -CH2OH group in the target compound can undergo oxidation to a carboxylic acid or form esters. In [5-(Benzyloxy)-4-(chloromethyl)-3-pyridinyl]methanol , the chloromethyl group at position 4 allows nucleophilic substitution, offering a pathway for further derivatization.
  • Aryl Substituents: The trifluoromethylphenyl group in (3-chloro-5-(4-(trifluoromethyl)phenyl)pyridin-4-yl)methanol enhances lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications compared to the target compound’s methoxy group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.